N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride
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Overview
Description
N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a chloro-substituted hydroxypropyl group, and a carboxamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole 2 and 3-carboxamides, have been found to inhibit a variety of enzymes and proteins . Pyrrolidine derivatives have also been reported to have target selectivity .
Mode of Action
It can be inferred from related compounds that the presence of a carboxamide moiety can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .
Biochemical Pathways
Related compounds such as indole derivatives have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Related compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride typically involves the reaction of pyrrolidine-2-carboxamide with 3-chloro-1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of N-(3-chloro-2-oxopropyl)pyrrolidine-2-carboxamide.
Reduction: Formation of N-(3-hydroxy-2-hydroxypropyl)pyrrolidine-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-hydroxypropyl)phthalimide
- N-(3-chloro-2-hydroxypropyl)pyrrolidine-2,5-dione
Uniqueness
N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Properties
IUPAC Name |
N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2.ClH/c9-4-6(12)5-11-8(13)7-2-1-3-10-7;/h6-7,10,12H,1-5H2,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWVAEKAAFTXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(CCl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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